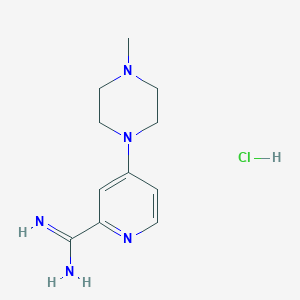

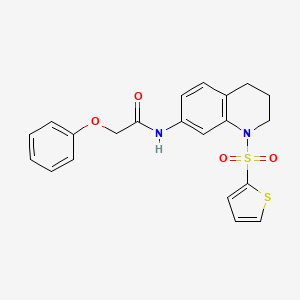

![molecular formula C11H16O2 B2700276 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-69-1](/img/structure/B2700276.png)

3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved by various methods. One approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . Another method involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . Large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) have also been reported .Molecular Structure Analysis

The molecular structure of 3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid is characterized by a bicyclic pentane core with a cyclopentyl group and a carboxylic acid group attached . The InChI code for this compound is 1S/C11H16O2/c12-9(13)11-5-10(6-11,7-11)8-3-1-2-4-8/h8H,1-7H2,(H,12,13) .科学的研究の応用

Synthesis and Peptide Incorporation

Researchers have developed efficient synthesis methods for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, starting from [1.1.1]propellane. These derivatives serve as rigid analogues of γ-aminobutyric acid and have been successfully incorporated into both linear and cyclic peptides, indicating their potential in peptide chemistry and drug design (Pätzel et al., 2004).

Carboxylation of Alkanes

The carboxylation of linear and cyclic C5 and C6 alkanes, including cyclopentane, to carboxylic acids has been catalyzed by vanadium complexes under mild conditions. This process demonstrates the chemical versatility of cyclopentane structures in synthesizing carboxylic acids, showcasing their potential in organic synthesis and industrial applications (Reis et al., 2005).

Isosteres for Drug Design

Cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group. This exploration includes the synthesis and evaluation of thromboxane (A2) receptor antagonists, highlighting the cyclopentane structure's potential in developing new therapeutic agents (Ballatore et al., 2011).

Bioisostere Applications

Bicyclo[1.1.1]pentanes are recognized for their effectiveness as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane showcases their application in drug development and the potential to streamline the synthesis of pharmaceutically relevant compounds (Hughes et al., 2019).

Enantioselective Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens avenues for accessing chiral substituted structures. This approach underlines the scaffold's versatility and its importance in the pharmaceutical industry, showcasing its utility in creating compounds with potential metabolic stability and bioisostere applications (Garlets et al., 2020).

特性

IUPAC Name |

3-cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-9(13)11-5-10(6-11,7-11)8-3-1-2-4-8/h8H,1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVZPPOPSJOCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C23CC(C2)(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

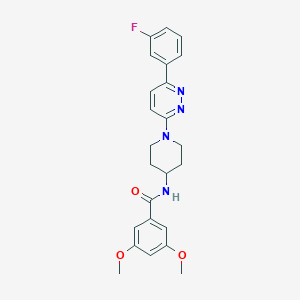

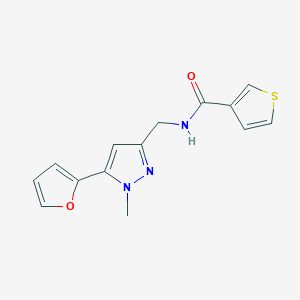

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

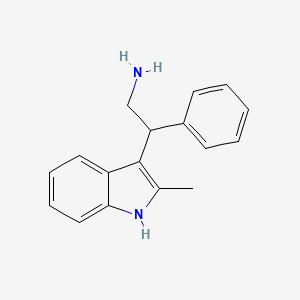

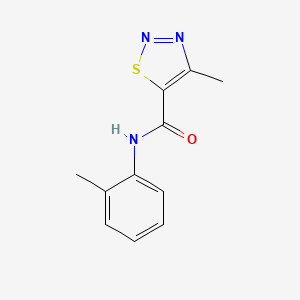

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)

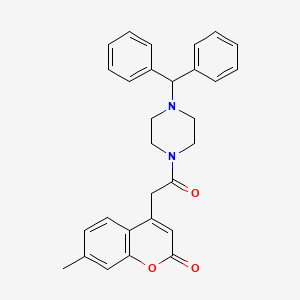

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)

![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2700208.png)

![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)

![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)